4-[(2-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine
- 2-thio-containing pyrimidines
Uniqueness
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C19H13ClN2S2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H13ClN2S2/c20-16-9-5-4-8-14(16)10-23-18-17-15(13-6-2-1-3-7-13)11-24-19(17)22-12-21-18/h1-9,11-12H,10H2 |
InChI Key |
PQJJVEDSIDFKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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